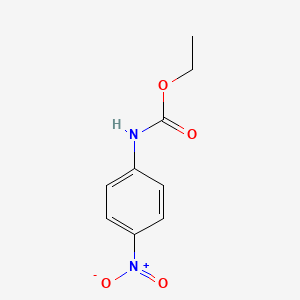

Ethyl-(4-Nitrophenyl)carbamát

Übersicht

Beschreibung

P-Nitrophenylurethane is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.

The exact mass of the compound p-Nitrophenylurethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality p-Nitrophenylurethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Nitrophenylurethane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ethyl-(4-Nitrophenyl)carbamát: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Orthogonale Basenlabile Schutzgruppen: this compound dient als eine orthogonale basenlabile Schutzgruppe in der synthetischen Chemie. Das bedeutet, dass es selektiv unter milden basischen Bedingungen entfernt werden kann, ohne andere empfindliche funktionelle Gruppen im Molekül zu beeinträchtigen. Diese Eigenschaft ist besonders nützlich bei mehrstufigen organischen Synthesen, bei denen eine selektive Entschützung erforderlich ist .

Antimikrobielle Aktivität: Diese Verbindung hat sich als vielversprechend als antimikrobielles Mittel erwiesen. Sie wurde an verschiedenen Bakterienkulturen getestet und zeigt eine Wirksamkeit bei unterschiedlichen Konzentrationen. Ihr Potenzial als Antimykotikum und Antibakterium macht sie zu einem interessanten Thema bei der Entwicklung neuer Therapeutika .

Krebsforschung: In der Krebsforschung wurde this compound auf seine Fähigkeit untersucht, selektiv Krebsstammzellen abzutöten und Krebs durch Autophagie-abhängigen Zelltod in HeLa-Krebszellen zu unterdrücken. Dies unterstreicht seine potenzielle Rolle bei der Entwicklung neuer Krebstherapien .

Arzneimittelentwicklung und Medizinalchemie: Die Carbamategruppe dieser Verbindung ermöglicht die Modulation von Inter- und Intramolekularen Wechselwirkungen mit Zielenenzymen oder -rezeptoren, was ein wertvolles Merkmal in der Arzneimittelentwicklung darstellt. Sie erzwingt konformationelle Einschränkungen, die für die Spezifität und Wirksamkeit pharmazeutischer Wirkstoffe von Vorteil sein können .

Spektrophotometrische Anwendungen: Aufgrund seiner einzigartigen chemischen Eigenschaften kann this compound in spektrophotometrischen Methoden für analytische Zwecke eingesetzt werden. Seine Stabilität unter bestimmten Bedingungen und Reaktivität unter anderen machen es geeignet als Standard oder Reagenz in verschiedenen analytischen Verfahren .

Wirkmechanismus

Target of Action

Ethyl (4-nitrophenyl)carbamate, also known as p-Nitrophenylurethane or ethyl N-(4-nitrophenyl)carbamate, is a type of carbamate compound . The primary targets of this compound are certain types of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Aspergillus niger, Aspergillus flavus, and Rhizopus arrhizus . These organisms play various roles in human health and the environment, and their growth can be inhibited by the action of ethyl (4-nitrophenyl)carbamate .

Mode of Action

The interaction of ethyl (4-nitrophenyl)carbamate with its targets involves the inhibition of key enzymes within the target organisms . The compound exhibits significant binding modes with high dock scores against DNA Gyrase A, an enzyme involved in DNA replication and transcription . This interaction disrupts the normal functioning of the target organisms, leading to their inhibition or death .

Biochemical Pathways

The action of ethyl (4-nitrophenyl)carbamate affects several biochemical pathways within the target organisms. By inhibiting DNA Gyrase A, the compound disrupts DNA replication and transcription, which are essential processes for the growth and survival of the organisms . The downstream effects of this disruption include the inhibition of cell division and protein synthesis, leading to the death of the organisms .

Pharmacokinetics

Carbamates in general are known for their chemical stability and capability to permeate cell membranes . These properties suggest that ethyl (4-nitrophenyl)carbamate could potentially be well absorbed and distributed within the body, metabolized to exert its action, and then excreted

Result of Action

The molecular and cellular effects of ethyl (4-nitrophenyl)carbamate’s action include the disruption of DNA replication and transcription, inhibition of cell division and protein synthesis, and ultimately, the death of the target organisms . These effects result in the compound’s antimicrobial and antifungal activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl (4-nitrophenyl)carbamate. For instance, the compound’s antimicrobial and antifungal activities were observed at different concentrations ranging from 10 to 50 µg/mL . Additionally, the synthesis of carbamate derivatives of 4-nitrophenyl chloroformate, a related compound, was performed at temperatures ranging from 10 to 40 °C These findings suggest that factors such as concentration and temperature can influence the action of ethyl (4-nitrophenyl)carbamate

Biochemische Analyse

Biochemical Properties

p-Nitrophenylurethane plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics. It is known to interact with enzymes such as alkaline phosphatase, which catalyzes the hydrolysis of p-Nitrophenylurethane to produce p-nitrophenol and carbon dioxide . This interaction is crucial for understanding the enzyme’s catalytic mechanism and substrate specificity. Additionally, p-Nitrophenylurethane can interact with proteins and other biomolecules, forming complexes that can be studied to elucidate their structural and functional properties.

Cellular Effects

p-Nitrophenylurethane has been shown to influence various cellular processes. It can affect cell signaling pathways by acting as a substrate for enzymes involved in signal transduction. For example, the hydrolysis of p-Nitrophenylurethane by alkaline phosphatase can lead to changes in intracellular pH, which in turn can affect gene expression and cellular metabolism . Studies have also indicated that p-Nitrophenylurethane can impact cell proliferation and differentiation, although the exact mechanisms remain to be fully elucidated.

Molecular Mechanism

The molecular mechanism of p-Nitrophenylurethane involves its interaction with specific enzymes and proteins. When p-Nitrophenylurethane is hydrolyzed by alkaline phosphatase, it binds to the enzyme’s active site, leading to the formation of a transition state complex. This complex undergoes a series of conformational changes, resulting in the cleavage of the urethane bond and the release of p-nitrophenol and carbon dioxide . This process is essential for understanding the enzyme’s catalytic efficiency and the factors that influence its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-Nitrophenylurethane can change over time due to its stability and degradation. Studies have shown that p-Nitrophenylurethane is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness . Long-term exposure to p-Nitrophenylurethane has been observed to cause alterations in cellular function, including changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of p-Nitrophenylurethane vary with different dosages in animal models. At low doses, p-Nitrophenylurethane has been found to have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and cellular metabolism . Toxic or adverse effects have been observed at very high doses, including cellular damage and disruption of normal physiological processes. These findings highlight the importance of determining the appropriate dosage for experimental studies.

Metabolic Pathways

p-Nitrophenylurethane is involved in several metabolic pathways, primarily through its interaction with enzymes such as alkaline phosphatase. The hydrolysis of p-Nitrophenylurethane by this enzyme is a key step in its metabolism, leading to the production of p-nitrophenol and carbon dioxide . These metabolites can further participate in other biochemical reactions, affecting metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of p-Nitrophenylurethane within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, p-Nitrophenylurethane can be transported to various cellular compartments, where it interacts with enzymes and other biomolecules . The localization and accumulation of p-Nitrophenylurethane can influence its activity and function, making it an important factor to consider in biochemical studies.

Subcellular Localization

p-Nitrophenylurethane is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications can direct p-Nitrophenylurethane to particular organelles, such as the endoplasmic reticulum or mitochondria . The subcellular localization of p-Nitrophenylurethane is crucial for understanding its role in cellular processes and its interactions with other biomolecules.

Eigenschaften

IUPAC Name |

ethyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPHMRSYBPXBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949083 | |

| Record name | Ethyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621-73-0 | |

| Record name | p-Nitrophenylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Nitrophenylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Nitrophenylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

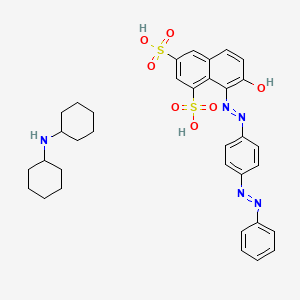

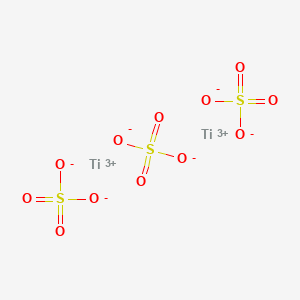

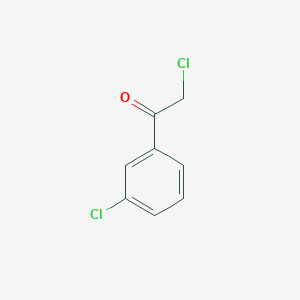

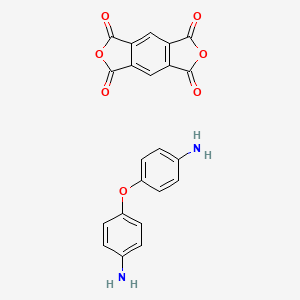

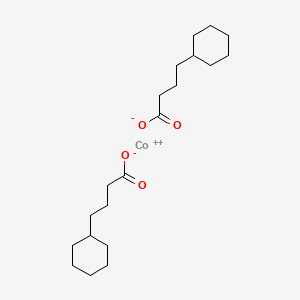

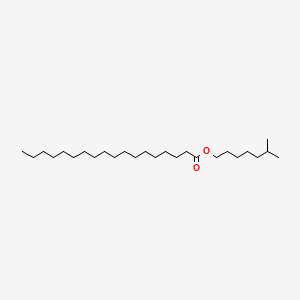

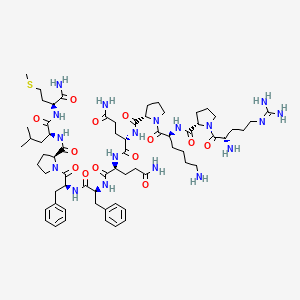

Feasible Synthetic Routes

Q1: What is the significance of p-Nitrophenylurethane in Vitamin E research?

A1: p-Nitrophenylurethane serves as a crucial reagent in early Vitamin E research, particularly in characterizing and confirming the structure of α-Tocopherol. [, ] Researchers utilized its reaction with α-Tocopherol to form a crystalline derivative, the p-Nitrophenylurethane of α-Tocopherol, which exhibits a distinct melting point. This characteristic melting point served as evidence for the presence and purity of the isolated α-Tocopherol. []

Q2: Can you elaborate on the specific application of p-Nitrophenylurethane in confirming the structure of α-Tocopherol?

A2: Researchers, after isolating α-Tocopherol from wheat germ oil, reacted it with p-Nitrophenylurethane to yield a crystalline derivative. [] This derivative consistently exhibited a melting point of 120-131°C. [] The consistent melting point, alongside analytical data from both the p-Nitrophenylurethane derivative and the α-Tocopherol allophanate, provided strong evidence supporting the proposed chemical formula of C₂₉H₅₀O₂ for α-Tocopherol. []

Q3: Apart from α-Tocopherol, are there other applications of p-Nitrophenylurethane in chemical analysis?

A3: Yes, while the provided research focuses on Vitamin E, p-Nitrophenylurethane is a versatile reagent in organic chemistry. It's commonly employed to form urethane derivatives of alcohols. These derivatives often have distinct melting points, useful for identifying and characterizing various alcohols. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one](/img/structure/B1581366.png)

![carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;phenol](/img/structure/B1581368.png)

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1581373.png)

![Disodium 3-[[4'-[[6-amino-1-hydroxy-3-sulphonato-2-naphthyl]azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-1-sulphonate](/img/structure/B1581379.png)